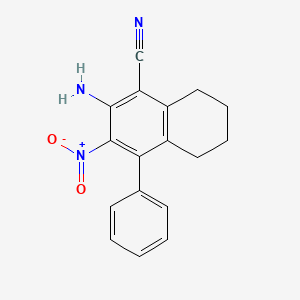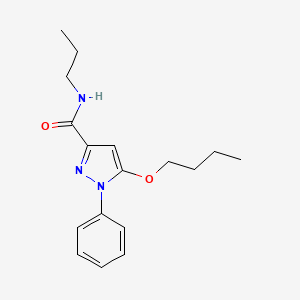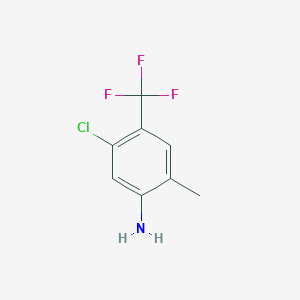
3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde is a complex organic compound with the molecular formula C16H10FNO2 This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an isoquinoline moiety attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde typically involves multi-step organic reactionsThe isoquinoline moiety is then attached via a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the desired chemical transformations efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzoic acid.
Reduction: Formation of 3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and ligands for catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3,5-Difluorobenzaldehyde
Uniqueness
3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde is unique due to the presence of both the isoquinoline moiety and the specific positioning of the fluorine and hydroxyl groups. This unique structure imparts distinct chemical reactivity and biological activity compared to other fluorobenzaldehyde derivatives .
Propiedades
Fórmula molecular |
C16H10FNO2 |
|---|---|
Peso molecular |
267.25 g/mol |
Nombre IUPAC |
3-fluoro-2-hydroxy-5-isoquinolin-4-ylbenzaldehyde |
InChI |
InChI=1S/C16H10FNO2/c17-15-6-11(5-12(9-19)16(15)20)14-8-18-7-10-3-1-2-4-13(10)14/h1-9,20H |
Clave InChI |
QEYDHHUSRXZXAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC=C2C3=CC(=C(C(=C3)F)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















